Triacontanol

概述

描述

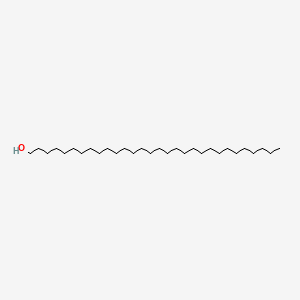

三十烷醇: 1-三十烷醇 ,蜜蜡醇 或蜂蜡醇 ) 是一种化学式为C30H62O的脂肪醇。 它天然存在于植物角质层蜡和蜂蜡中 。该化合物因其对植物生长发育的显著影响而备受关注。

准备方法

a. 从蜂蜡中提取: 三十烷醇可以从蜂蜡中提取,蜂蜡中含有高浓度的该化合物。该过程涉及将蜂蜡皂化,生成脂肪酸钠盐和三十烷醇。 随后的溶剂萃取和纯化步骤导致分离出纯的三十烷醇 .

b. 合成: 另一种方法是直接合成三十烷醇。 虽然这种方法不太常见,但可以通过化学反应将高级醇(如棕榈醇)转化为三十烷醇 .

化学反应分析

三十烷醇在化学反应方面没有得到广泛的研究,但已知它会发生各种转化,包括氧化、还原和取代反应。这些反应的常用试剂和条件仍然是正在进行的研究领域。

科学研究应用

Crop-Specific Applications

Triacontanol has been studied across various crops with promising results:

Tomato (Solanum lycopersicum)

- Study Findings : Application of 70 µM this compound significantly increased the number of flowers and fruits without affecting plant height or internode number. The total yield was enhanced by 28% in treated plants compared to controls .

- Biochemical Analysis : Proteomic studies revealed changes in protein expression linked to growth enhancement and stress response mechanisms .

Rice (Oryza sativa)

- Impact on Growth : this compound application led to increased growth rates and improved grain yield. It was noted for enhancing nitrogen fixation and overall plant vigor .

- Photosynthetic Efficiency : Enhanced chlorophyll content and photosynthetic rates were observed, contributing to better biomass accumulation .

Wheat (Triticum aestivum)

- Yield Improvement : Studies indicated that this compound treatment resulted in higher grain yields due to improved physiological traits such as leaf area index and photosynthetic activity .

Case Study 1: Tomato Growth Enhancement

In a controlled study, tomato plants treated with foliar applications of this compound showed a significant increase in flowering rates—50.5% after five days post-treatment. The total fruit count increased by 57.7% by day 75 compared to untreated controls. However, individual fruit weight was slightly lower in treated plants .

| Trait | Control | Treated (70 µM) | Percentage Change |

|---|---|---|---|

| Number of Flowers | 10 | 15 | +50.5% |

| Total Fruit Count | 40 | 63 | +57.7% |

| Average Fruit Weight (g) | 150 | 126 | -16% |

Case Study 2: Stress Mitigation in Hot Pepper

Research on hot pepper plants demonstrated that this compound application at concentrations of 50 and 75 µM significantly reduced electrolyte leakage under salt stress conditions, indicating improved membrane stability and water uptake efficiency .

| Stress Condition | Control | Treated (75 µM) | Improvement (%) |

|---|---|---|---|

| Electrolyte Leakage | High | Lowered | Not quantified |

| Soluble Protein Content (mg/g FW) | 38.80 | 42.60 | +9.5% |

作用机制

三十烷醇发挥作用的确切机制仍然是研究的活跃领域。它可能涉及与植物受体、信号通路和基因表达的相互作用。需要进一步研究以揭示所涉及的精确分子靶标和通路。

相似化合物的比较

三十烷醇因其独特的性质而脱颖而出。虽然蜂蜡中存在相关化合物(如 C28 和 C32 醇),但三十烷醇对植物生长的特定影响使其与众不同。进一步的比较研究可以揭示其独特性。

生物活性

Triacontanol (TRIA), a long-chain fatty alcohol, is recognized for its significant role as a plant growth regulator (PGR) and its diverse biological activities in enhancing plant growth, stress tolerance, and overall health. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound influences various physiological processes in plants, including:

- Growth Promotion: TRIA enhances cell division and elongation, leading to increased plant height and biomass.

- Photosynthesis Enhancement: It improves chlorophyll content and photosynthetic efficiency, leading to greater energy conversion.

- Nutrient Uptake: TRIA facilitates better absorption of nutrients from the soil, promoting overall plant health.

- Stress Resistance: It provides increased resilience against environmental stresses such as drought and salinity by modulating antioxidant enzyme activities and stress-related gene expression.

Growth and Yield Enhancement

Numerous studies have documented the positive effects of this compound on plant growth parameters. For instance:

- A study on kohlrabi demonstrated that this compound application at 1 mL L significantly increased plant height (14.61 cm) and leaf number (5.56) compared to control plants .

- Another investigation highlighted that TRIA-treated rice and maize exhibited substantial increases in dry weight, free amino acids, and protein content within minutes of application .

| Plant Type | TRIA Dose (mL L) | Height (cm) | Number of Leaves | Yield Increase (%) |

|---|---|---|---|---|

| Kohlrabi | 1 | 14.61 | 5.56 | 6.75 - 40.4 |

| Rice | 1 | Not specified | Not specified | Significant increase |

| Maize | 2 | Not specified | Not specified | Significant increase |

Physiological Effects

This compound's impact on physiological traits has been extensively studied:

- Chlorophyll Content: TRIA application has been shown to significantly increase chlorophyll levels in treated plants, correlating with enhanced photosynthetic rates .

- Antioxidant Activity: TRIA enhances the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help mitigate oxidative stress in plants under adverse conditions .

Case Studies

- Drought Stress Mitigation in Strawberry Plants:

- Tomato Plants Response:

- Hot Pepper Under Salinity Stress:

常见问题

Basic Research Questions

Q. What standardized protocols exist for evaluating Triacontanol’s effects on plant growth in controlled environments?

- Methodological Answer : Use randomized complete block designs to minimize environmental variability. For example, in strawberry studies, treatments are applied at specific developmental stages (e.g., pre-flowering), with yield components (fruit size, achene density) measured post-harvest. ANOVA and LSD tests are recommended for analyzing treatment effects, as demonstrated in HortScience trials . Ensure dosage ranges (e.g., 0.5–2.00 mg/L) align with prior studies to ensure comparability.

Q. How can researchers ensure reproducibility in this compound application studies across different plant species?

- Methodological Answer : Standardize solvent systems (e.g., ethanol or Tween-80 emulsions) for uniform dispersal. For example, mango studies applied this compound via foliar sprays at 10–12 ppb, with physiological parameters (proline content, antioxidant enzyme activity) quantified using colorimetric assays . Replicate experiments across multiple growth cycles to account for seasonal variability.

Q. What biochemical markers are most sensitive to this compound-induced stress mitigation in plants?

- Methodological Answer : Measure oxidative stress markers (e.g., superoxide dismutase, catalase) and osmolytes (free proline, total amino acids). In mango crops, this compound increased catalase activity by 64.95% under drought stress, validated via spectrophotometry . Include control groups without treatment to establish baseline enzyme activity.

Advanced Research Questions

Q. How do contradictory results on this compound’s yield effects (e.g., increased fruit size vs. reduced late-season yield) inform experimental design?

- Methodological Answer : Conduct longitudinal studies to assess temporal variability. For instance, in strawberry trials, 2.00 mg/L this compound boosted early-season fruit size but reduced late-season yield by 24%, suggesting dosage-dependent phasic responses . Use mixed-effects models to analyze time × treatment interactions and define optimal application windows.

Q. What molecular mechanisms underlie this compound’s modulation of antioxidant pathways in stress-prone crops?

- Methodological Answer : Employ transcriptomic profiling (RNA-seq) to identify upregulated stress-response genes (e.g., APX, SOD) in this compound-treated plants. Pair with enzyme kinetics assays to validate activity changes, as done in mango studies showing 50.85% yield increases under oxidative stress . Include mutant lines lacking key enzymes to isolate this compound-specific effects.

Q. How can researchers reconcile disparities in this compound efficacy across taxa (e.g., mangos vs. peppers)?

- Methodological Answer : Perform comparative metabolomics to identify species-specific metabolic bottlenecks. For example, Tabasco peppers showed no yield response to this compound, unlike strawberries, suggesting differential phloem loading efficiency . Use isotopic labeling (e.g., ¹⁴C-Triacontanol) to track translocation rates and tissue-specific uptake.

Q. What experimental frameworks best address this compound’s interaction with environmental variables (e.g., temperature, soil salinity)?

- Methodological Answer : Apply factorial designs to test interactions. In litchi pollen studies, this compound’s efficacy varied with temperature (optimal at 22°C vs. 18°C), requiring climate-controlled chambers and fuzzy cluster analysis for data interpretation . Use soil-plant analysis development (SPAD) sensors to monitor real-time nutrient uptake under variable conditions.

Q. Data Analysis & Validation

Q. How should researchers address variability in this compound studies caused by inconsistent solvent systems?

- Methodological Answer : Include solvent-only controls and validate bioavailability via gas chromatography-mass spectrometry (GC-MS). For example, ethanol-based formulations may enhance leaf permeability compared to aqueous solutions, altering observed bioactivity . Report solvent concentrations and application methods transparently.

Q. What statistical approaches are critical for interpreting this compound’s non-linear dose-response relationships?

- Methodological Answer : Use polynomial regression or segmented models to identify inflection points. In muskmelon trials, glyphosine-Triacontanol interactions followed quadratic trends, necessitating higher-order ANOVA for significance testing . Predefine effect size thresholds (e.g., ≥15% yield change) to distinguish biological relevance from statistical noise.

Q. How can thematic analysis frameworks enhance meta-analyses of this compound research?

- Methodological Answer : Code studies by variables (species, dosage, outcome) and triangulate findings with agroclimatic data. For example, cluster studies by aridity index to identify stress-specific efficacy patterns . Use PRISMA guidelines to ensure systematic literature review rigor and minimize selection bias.

属性

IUPAC Name |

triacontan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h31H,2-30H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZQBEBOWJAQKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-26-4 (aluminum salt) | |

| Record name | Myricyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5029188 | |

| Record name | 1-Triacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Slightly beige powder; [Acros Organics MSDS] | |

| Record name | 1-Triacontanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15727 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

593-50-0 | |

| Record name | 1-Triacontanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Triacontanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triacontanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triacontanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Triacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacontan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-TRIACONTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/767RD0E90B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。